molecular formula C37H36N4O3 B1684370 Laniquidar CAS No. 197509-46-9

Laniquidar

Cat. No. B1684370
Key on ui cas rn: 197509-46-9
M. Wt: 584.7 g/mol
InChI Key: TULGGJGJQXESOO-UHFFFAOYSA-N
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Patent
US06218381B1

Procedure details

A mixture of compound 4 (164 g), sodium cyanate (80 g) and manganese dioxide (500 g) in methanol (5.5l) was stirred at room temperature. Ethanoic acid (122 g) was added dropwise and the resulting reaction mixture was stirred and refluxed overnight. The reaction mixture was filtered over dicalite, and the filter residue was rinsed with CH3OH/CH2Cl2. The filtrate was evaporated. The residue was partitioned between DCM and aqueous K2CO3 solution. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated. The residue was crystallized from ACN. The precipitate was filtered off and dried, yielding 152 g (87%) of methyl 6,11-dihydro-11-[1-[2-[4-(2-quinolinylmethoxy)phenyl]ethyl]-4-piperidinylidene]-5H-imidazo[2,1-b][3]-benzazepine-3-carboxylate (compound 6, mp. 179.3° C.).
Name
compound 4
Quantity
164 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][C:24](=[C:27]3[C:33]4[CH:34]=[CH:35][CH:36]=[CH:37][C:32]=4[CH2:31][CH2:30][N:29]4[C:38]([CH:41]=[O:42])=[CH:39][N:40]=[C:28]34)[CH2:23][CH2:22]2)=[CH:15][CH:14]=1.[O-:43][C:44]#N.[Na+].C(O)(=O)C>CO.[O-2].[O-2].[Mn+4]>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][N:21]2[CH2:22][CH2:23][C:24](=[C:27]3[C:33]4[CH:34]=[CH:35][CH:36]=[CH:37][C:32]=4[CH2:31][CH2:30][N:29]4[C:38]([C:41]([O:43][CH3:44])=[O:42])=[CH:39][N:40]=[C:28]34)[CH2:25][CH2:26]2)=[CH:15][CH:14]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
compound 4
Quantity
164 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)COC1=CC=C(C=C1)CCN1CCC(CC1)=C1C=2N(CCC3=C1C=CC=C3)C(=CN2)C=O
Name
sodium cyanate
Quantity
80 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
5.5 L
Type
solvent
Smiles
CO
Name
Quantity
500 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over dicalite
WASH
Type
WASH
Details
the filter residue was rinsed with CH3OH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM and aqueous K2CO3 solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ACN
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)COC1=CC=C(C=C1)CCN1CCC(CC1)=C1C=2N(CCC3=C1C=CC=C3)C(=CN2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 152 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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